Comparative Serine Protease Inhibition: (2R,3S)- vs. (2S,3R)-β-Hydroxyleucine
The (2R,3S)-diastereomer of β-hydroxyleucine, the core structure of the target compound, shows a differentiated and more selective inhibition profile compared to its (2S,3R)-counterpart. While both inhibit trypsin and proteinase K, the (2R,3S)-isomer lacks the antimicrobial activity observed for the (2S,3R)-isomer. This indicates a distinct and more specific mechanism of action relevant for selective protease studies .
| Evidence Dimension | Inhibitory Selectivity Profile (Serine Proteases vs. Microbial Growth) |
|---|---|
| Target Compound Data | Inhibits trypsin and proteinase K; No inhibition of Gram-positive/Gram-negative bacteria or yeast. |
| Comparator Or Baseline | (2S,3R)-β-Hydroxyleucine: Inhibits trypsin and proteinase K; Also inhibits growth of Gram-positive/Gram-negative bacteria and yeast. |
| Quantified Difference | Qualitative difference in biological activity; (2R,3S)-isomer is selective for protease inhibition, while (2S,3R)-isomer exhibits broader antimicrobial effects. |
| Conditions | Enzymatic assays with trypsin and proteinase K; Microbial growth inhibition assays against bacteria and yeast. |
Why This Matters
This difference is critical for researchers requiring a specific protease inhibitor without confounding antimicrobial effects, ensuring cleaner experimental outcomes.
